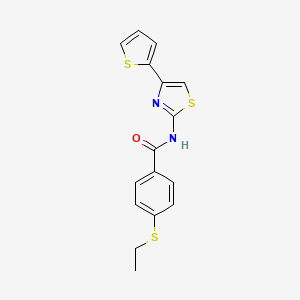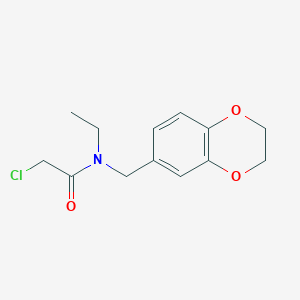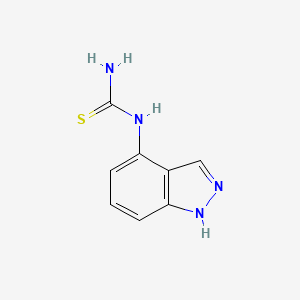![molecular formula C14H18N2OS B2776311 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 895424-69-8](/img/structure/B2776311.png)
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known to have various biological activities . They are used in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Aplicaciones Científicas De Investigación
Thiazole Derivatives in Medicinal Chemistry
Thiazole compounds are a core structure in many therapeutics due to their diverse biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory effects. Recent approaches to synthesizing thiazole and related compounds have led to new drug molecules with novel modes of action. The therapeutic use of thiazole derivatives has seen renewed interest, driven by a large volume of scientific articles and patents focused on their anti-infective and anticancer potential (Sharma et al., 2019).
A patent review covering the period from 2008 to 2012 highlighted novel thiazole derivatives acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor drugs. This review showcases the versatility of the thiazole ring as a medicinal chemistry scaffold and its applications across a wide range of therapeutic areas (Leoni et al., 2014).
Propiedades
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-10-6-7-11-12(8-10)18-14(16(11)4)15-13(17)9(2)3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDPJMBNGANCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

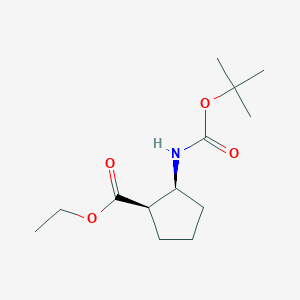


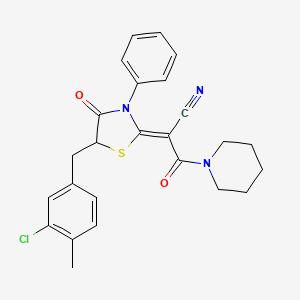

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)

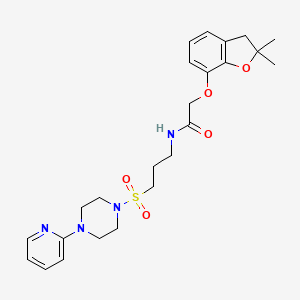
![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)
![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)
